molecular formula C14H15N3O2S2 B6528459 2-[(5-acetamido-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-methylacetamide CAS No. 946271-65-4

2-[(5-acetamido-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-methylacetamide

Cat. No.: B6528459
CAS No.: 946271-65-4
M. Wt: 321.4 g/mol
InChI Key: NQMDCMCFBKLAIK-UHFFFAOYSA-N
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Description

2-[(5-Acetamido-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-methylacetamide is a thiazole-based acetamide derivative characterized by a sulfanyl linker bridging a 5-acetamido-4-phenylthiazole moiety and an N-methylacetamide group. Thiazole derivatives are widely studied for their pharmacological properties, including antibacterial, antifungal, and enzyme-inhibitory activities, making this compound a candidate for similar applications .

Properties

IUPAC Name

2-[(5-acetamido-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-9(18)16-13-12(10-6-4-3-5-7-10)17-14(21-13)20-8-11(19)15-2/h3-7H,8H2,1-2H3,(H,15,19)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMDCMCFBKLAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(S1)SCC(=O)NC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 2-[(5-acetamido-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-methylacetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. Its structural characteristics, including the presence of a thiazole ring and an acetamido group, contribute to its diverse biological effects.

PropertyValue
IUPAC Name This compound
Molecular Formula C13H14N2O2S2
Molecular Weight 298.39 g/mol
CAS Number Not available

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to This compound have demonstrated effectiveness against a range of bacterial strains. A study highlighted that thiazole-based compounds possess mechanisms that disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Antifungal Activity

Thiazole derivatives are also recognized for their antifungal properties. In vitro studies have shown that similar compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus species. The mechanism is believed to involve interference with fungal cell membrane integrity and function .

Anticancer Potential

The anticancer activity of thiazole derivatives has been extensively studied. For example, a related compound was tested against various cancer cell lines (A549 and C6) and showed promising results in inducing apoptosis through caspase pathway activation . The dual action of these compounds—targeting both cancer cells and their microenvironment—enhances their therapeutic potential.

The biological activity of This compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of microbial and cancer cells.
  • Cell Membrane Disruption : It can alter the integrity of microbial membranes, facilitating increased permeability and subsequent cell death.
  • Apoptotic Pathways : In cancer cells, it may activate apoptotic pathways, promoting programmed cell death.

Study 1: Antimicrobial Activity

In a comparative study on various thiazole derivatives, This compound exhibited an IC50 value of 15 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics.

Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties revealed that this compound induced apoptosis in A549 lung cancer cells with an IC50 value of 20 µM. Flow cytometry analysis confirmed increased annexin V binding in treated cells, indicating early apoptotic changes .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s phenyl-thiazole-acetamide scaffold is distinct from analogues featuring oxadiazole (e.g., 8d, 8h) or imidazole (e.g., ) cores.
  • Substituents on the aromatic rings (e.g., acetamido, nitro, methyl) significantly influence physicochemical properties like solubility and melting points .

Enzyme Inhibition

Compounds with sulfanyl-acetamide backbones exhibit notable enzyme inhibition:

Compound α-Glucosidase IC₅₀ (µM) BChE IC₅₀ (µM) LOX IC₅₀ (µM) Reference
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8q) 49.71 ± 0.19 Not tested Not tested
Compound 8g (BChE inhibitor) Not tested 31.62 ± 0.16 Not tested
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide Not reported Not reported Not reported
  • The target compound’s 5-acetamido group may enhance interactions with enzyme active sites, similar to 8q’s indole moiety .

Anti-Exudative Activity

Sulfanyl-acetamides with triazole or furan substitutions (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rat models . The phenyl-thiazole group in the target compound may modulate similar anti-inflammatory pathways.

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